molecular formula C10H14O B3386173 Spiro[4.5]dec-2-en-1-one CAS No. 70640-06-1

Spiro[4.5]dec-2-en-1-one

Cat. No.: B3386173
CAS No.: 70640-06-1
M. Wt: 150.22 g/mol
InChI Key: AKLGGVUBCFFSLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing spiro[4.5]dec-2-en-1-one involves the Rhodium(I)-catalyzed dimerization of ene-vinylidenecyclopropanes. This method is favored due to its mild reaction conditions, good functional group tolerance, and high yield . The reaction typically proceeds through a series of steps including oxidative cyclometallation, reductive elimination, and selective oxidative addition .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis routes that ensure high purity and yield. These methods may include catalytic hydrogenation, oxidation, and intramolecular condensation reactions .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]dec-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Spiro[4.5]dec-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.5]dec-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to its observed biological effects .

Properties

IUPAC Name

spiro[4.5]dec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h4-5H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLGGVUBCFFSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502058
Record name Spiro[4.5]dec-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70640-06-1
Record name Spiro[4.5]dec-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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